molecular formula C17H24N2OS B2480307 (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide CAS No. 452961-24-9

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide

Cat. No.: B2480307
CAS No.: 452961-24-9
M. Wt: 304.45
InChI Key: RCEWULFFRAGLSA-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide is a compound that features a thiophene ring, a cyano group, and an octyl chain. Thiophene derivatives are known for their significant roles in various biological systems and material chemistry due to their electron-rich structure and smaller steric volume compared to benzene . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide typically involves the reaction of 3-methylthiophene-2-carboxaldehyde with appropriate reagents under controlled conditions. The preparation methods may include:

Chemical Reactions Analysis

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-3-4-5-6-7-8-10-19-17(20)15(13-18)12-16-14(2)9-11-21-16/h9,11-12H,3-8,10H2,1-2H3,(H,19,20)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEWULFFRAGLSA-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=C(C=CS1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=C(C=CS1)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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